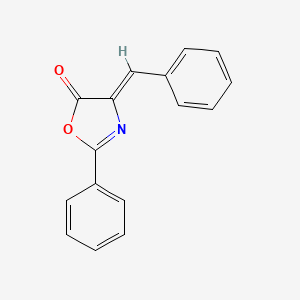
5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-
Vue d'ensemble
Description
5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, also known as 5(4H)-oxazolone, is a heterocyclic compound with a five-membered ring composed of one oxygen atom and four carbon atoms. It is a colorless, crystalline solid with a melting point of 178-180 °C, a boiling point of 247-248 °C, and a density of 1.11 g/cm3. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .
- Methods of Application: The compounds were synthesized and then screened for their ability to inhibit AChE AGEs formation .
- Results: The screening results showed that most of them exhibited a significant ability to inhibit AChE AGEs formation with additional radical scavenging activity .
Synthesis of Heterocycles
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: 4-Bis (methylthio)methylene-2-phenyloxazol-5-one (1) has been shown to be a versatile template for the synthesis of novel heterocyclic scaffolds .
- Methods of Application: The key protocol involves nucleophilic ring opening of 1 with various primary aliphatic, aromatic amines and diamines to give open-chain amide adducts .
- Results: The amide adducts were transformed into various heterocyclic scaffolds .
Diversity Oriented Synthesis (DOS)
- Scientific Field: Chemical Biology
- Application Summary: Oxazolones have been used as a general template for the assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS). This has proven to be an effective tool in the discovery of novel biologically important compounds .
- Methods of Application: The main body of this tutorial review highlights several applications of oxazolones as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
- Results: The assembly of structurally diverse scaffolds via substrate controlled DOS has proven to be an effective tool in the discovery of novel biologically important compounds .
Synthesis of Heterocyclic Scaffolds
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bis (methylthio)methylene-2-phenyloxazol-5-one has been shown to be a versatile template for the synthesis of novel heterocyclic scaffolds .
- Methods of Application: The key protocol involves nucleophilic ring opening of the compound with various primary aliphatic, aromatic amines and diamines to give open-chain amide adducts .
- Results: The amide adducts were transformed into various heterocyclic scaffolds .
Synthesis of Amino Acids and Heterocyclic Scaffolds
- Scientific Field: Chemical Biology
- Application Summary: Oxazolones have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
- Methods of Application: The main body of this tutorial review highlights several applications of oxazolones as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
- Results: The assembly of structurally diverse scaffolds via substrate controlled diversity oriented synthesis (DOS) has proven to be an effective tool in the discovery of novel biologically important compounds .
Synthesis of Novel Biologically Important Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .
- Methods of Application: The compounds were synthesized and then screened for their ability to inhibit AChE AGEs formation .
- Results: The screening results showed that most of them exhibited a significant ability to inhibit AChE AGEs formation with additional radical scavenging activity .
Propriétés
IUPAC Name |
(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOKJVMHZUBTN-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)- | |
CAS RN |
842-74-0 | |
| Record name | Hippuric-benzaldehyde azalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC3334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)
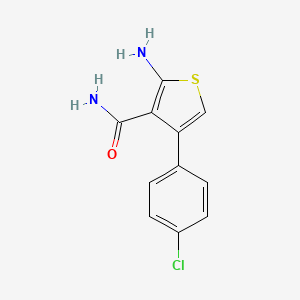


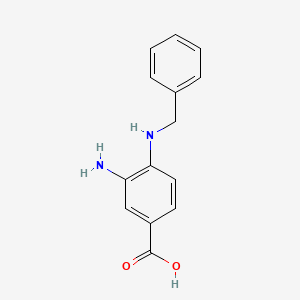
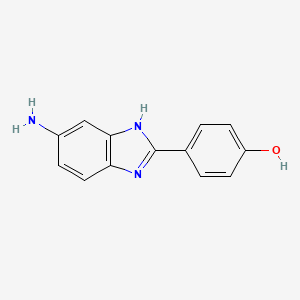
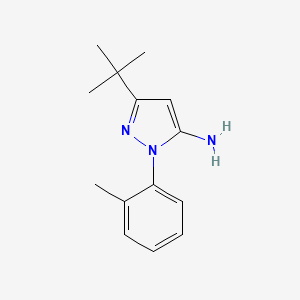
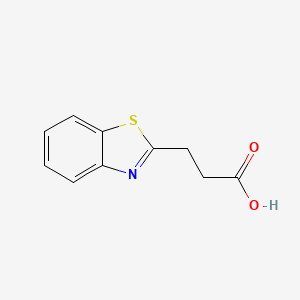
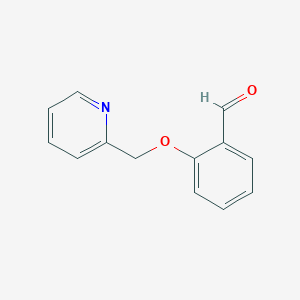
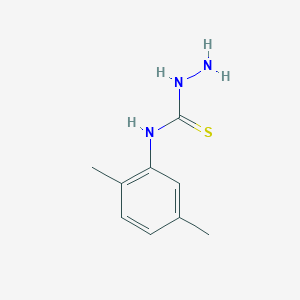

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)
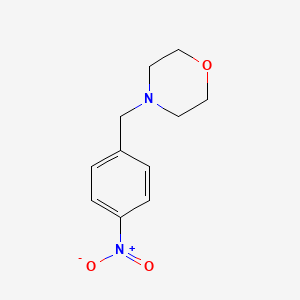
![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)